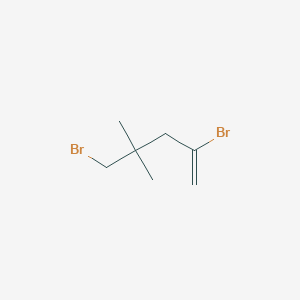

2,5-Dibromo-4,4-dimethylpent-1-ene

Description

Properties

IUPAC Name |

2,5-dibromo-4,4-dimethylpent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2/c1-6(9)4-7(2,3)5-8/h1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECKSLQIJCYNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4,4-dimethylpent-1-ene typically involves the bromination of 4,4-dimethylpent-1-ene. This reaction can be carried out using bromine (Br₂) in the presence of a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4,4-dimethylpent-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

Addition Reactions: The double bond in the compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Electrophilic Addition: Reagents such as bromine (Br₂) and hydrogen bromide (HBr) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

Substitution: Formation of various substituted alkenes.

Addition: Formation of dibromoalkanes and other addition products.

Oxidation: Formation of epoxides and diols.

Reduction: Formation of alkanes and alcohols.

Scientific Research Applications

2,5-Dibromo-4,4-dimethylpent-1-ene has numerous applications in scientific research, including:

Chemistry: Used as a reagent for studying reaction mechanisms and synthesizing complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a probe for studying biological processes.

Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4,4-dimethylpent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in addition reactions, forming stable carbocation intermediates. These intermediates can then undergo further reactions to form the final products. The presence of bromine atoms enhances the reactivity of the compound, making it a valuable tool for studying reaction mechanisms .

Comparison with Similar Compounds

Key Properties:

- Boiling Point : Estimated at 180–190°C (extrapolated from analogous dibromoalkenes).

- Density : ~1.6 g/cm³ (typical for brominated alkenes).

- Reactivity : The electron-withdrawing bromine atoms polarize the double bond, enhancing susceptibility to nucleophilic attack, while steric effects from the dimethyl groups may slow bimolecular reactions.

Primary applications include its use as an intermediate in pharmaceuticals (e.g., alkylating agents) and polymer chemistry, where bromine serves as a flame-retardant moiety.

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical distinctions between 2,5-Dibromo-4,4-dimethylpent-1-ene and related halogenated alkenes.

Table 1: Comparative Properties of Halogenated Alkenes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | C₇H₁₀Br₂ | 265.97 | 180–190 | High steric hindrance; slow SN2 kinetics |

| 1,2-Dibromopent-1-ene | C₅H₈Br₂ | 243.93 | 160–170 | Allylic bromides; prone to elimination |

| 3-Bromo-4,4-dimethylpent-1-ene | C₇H₁₁Br | 199.07 | 150–160 | Single bromine; faster electrophilic addition |

| 4,4-Dimethylpent-1-ene | C₇H₁₂ | 96.17 | 95–105 | Non-halogenated; inert under mild conditions |

Structural and Electronic Effects

Steric vs. Electronic Influence :

The 4,4-dimethyl groups in this compound create significant steric bulk, reducing accessibility to the double bond in reactions like Diels-Alder cycloaddition. In contrast, 1,2-Dibromopent-1-ene lacks such hindrance, enabling faster allylic bromine participation in elimination or substitution reactions .Bromine Positioning :

The 2,5-dibromo configuration delocalizes electron density across the carbon chain, stabilizing carbocation intermediates in acid-catalyzed hydration. Comparatively, 3-Bromo-4,4-dimethylpent-1-ene’s single bromine atom induces localized polarization, favoring Markovnikov addition.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: this compound’s steric bulk limits catalytic turnover in palladium-mediated couplings. Conversely, less-hindered analogs like 1,2-Dibromopent-1-ene achieve higher yields in arylboronic acid couplings due to better catalyst accessibility.

- Radical Reactions: The compound’s bromine atoms act as radical traps, making it useful in controlled polymerizations. This contrasts with non-halogenated 4,4-Dimethylpent-1-ene, which participates in uncontrolled radical chain reactions.

Thermal Stability and Degradation

- Dehydrohalogenation : At elevated temperatures (>200°C), this compound undergoes stepwise HBr elimination, forming conjugated dienes. The dimethyl groups slow this process compared to 1,2-Dibromopent-1-ene, which rapidly eliminates HBr at 150°C.

Biological Activity

2,5-Dibromo-4,4-dimethylpent-1-ene is a halogenated organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. The presence of bromine atoms in its structure often enhances its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

The compound features a pentene backbone with two bromine substituents at the 2 and 5 positions and two methyl groups at the 4 position. This structural arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atoms can act as leaving groups in nucleophilic substitution reactions, which may lead to the formation of various derivatives that exhibit distinct biological properties.

- Radical Formation : The compound may undergo homolytic cleavage under certain conditions, generating free radicals that can interact with cellular components, potentially leading to oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that halogenated compounds like this one can inhibit specific enzymes by binding to their active sites, altering their function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines revealed that this compound has varying effects on cell viability. The results from an MTT assay are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate that while the compound exhibits cytotoxic effects, it also shows selectivity towards certain cancer cell lines over normal cells.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled environment, researchers tested the effectiveness of this compound against biofilms formed by Staphylococcus aureus. The compound significantly reduced biofilm formation by over 70% at concentrations above its MIC.

- Case Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to increased apoptosis rates as evidenced by Annexin V staining and flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.